molecular formula C21H19ClN2O5 B2726209 4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide CAS No. 1358223-69-4

4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide

Cat. No. B2726209
CAS RN: 1358223-69-4
M. Wt: 414.84
InChI Key: OXXBMACJQDJIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact synthesis would depend on the desired configuration and the specific reactions used. It might involve electrophilic aromatic substitution, nucleophilic substitution, or other common reactions in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The biphenyl group could potentially have interesting properties due to the interaction of the two aromatic rings. The benzylamino, sulfonyl, and carboxamide groups would all contribute to the reactivity of the molecule .


Chemical Reactions Analysis

The compound would likely be involved in a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution, while the amine and carboxamide groups could participate in various nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Anticancer Activity of Sulfonamide Derivatives : Sulfonamide derivatives, similar in functional group to the query compound, have been extensively studied for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives were synthesized and evaluated for cytotoxic activity against human cancer cell lines, showing potent activity and inducing apoptosis in cancer cells by upregulating caspase proteins (Ravichandiran et al., 2019).

Photoinitiated Polymerization : Sulfur-containing carboxylic acids (SCCAs), which share a similarity with the sulfonamide group in the query compound, have been investigated as electron donors in photoinitiated free-radical polymerizations, suggesting applications in the development of new polymer materials (Wrzyszczyński et al., 2000).

Catalysis and Organic Synthesis : Compounds containing sulfonamide groups have been utilized in catalysis and organic synthesis, illustrating their versatility in facilitating complex chemical transformations. For example, benzopyrrolizidinyl sulfonamides were synthesized in a one-pot operation catalyzed by transition metals, underscoring the role of sulfonamide-containing compounds in synthetic chemistry (Xu et al., 2015).

Materials Science and Polymer Chemistry : The presence of biphenyl and carboxamide groups in the compound suggests potential applications in materials science, especially in the synthesis of high-performance polymers and polyamides. These compounds are known for their thermal stability and mechanical properties, making them suitable for advanced materials applications (Saxena et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a drug, it would interact with biological molecules in the body, possibly by binding to a specific protein or enzyme. The exact mechanism would need to be determined experimentally .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose. It’s always important to use personal protective equipment and follow good laboratory practices when handling chemicals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its chemical reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-4-6-17(15(22)8-12)24-20(25)11-29-19-10-18(21(26)28-3)23-16-7-5-13(27-2)9-14(16)19/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXBMACJQDJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.